molecular formula C23H18ClN3O3 B2530806 2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 903282-71-3

2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2530806
CAS No.: 903282-71-3
M. Wt: 419.87
InChI Key: WNWOPUKYNVTGSF-UHFFFAOYSA-N
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Description

2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an alkyne.

    Functional Group Modifications: Introduction of the amino group, chlorophenyl group, and methoxybenzoyl group can be achieved through various substitution reactions.

    Final Coupling: The final step involves coupling the functionalized indolizine with a carboxamide group under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the carbonyl group in the carboxamide moiety.

    Substitution: Various substitution reactions can occur, especially involving the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution reagents can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a nitro derivative, while reduction could produce an amine.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide: can be compared with other indolizine derivatives that have similar functional groups.

    2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)pyrrole-1-carboxamide: A similar compound with a pyrrole core instead of indolizine.

    2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)indole-1-carboxamide: An indole derivative with similar substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and the indolizine core, which may confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-amino-N-(2-chlorophenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClN3O3/c1-30-15-8-6-7-14(13-15)22(28)21-20(25)19(18-11-4-5-12-27(18)21)23(29)26-17-10-3-2-9-16(17)24/h2-13H,25H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWOPUKYNVTGSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC=CC=C4Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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